10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)-
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Overview
Description
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse applications in various fields. This compound is characterized by the presence of a phenothiazine core structure with an additional 4-methylphenoxyacetyl group attached to it. Phenothiazine derivatives are known for their bioactivity and have been used in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs .
Preparation Methods
The synthesis of 10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- typically involves the reaction of phenothiazine with 4-methylphenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine core, where nucleophiles such as amines or thiols replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives, which are studied for their electronic and photophysical properties.
Biology: This compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Phenothiazine derivatives, including 10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)-, are explored for their therapeutic potential in treating psychiatric disorders, allergies, and infections.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- involves its interaction with molecular targets such as receptors and enzymes. The phenothiazine core structure allows it to bind to these targets, modulating their activity. For example, in medicinal applications, phenothiazine derivatives can act as antagonists at dopamine receptors, which is the basis for their antipsychotic effects. The specific pathways involved depend on the particular biological target and the context of its use .
Comparison with Similar Compounds
10H-Phenothiazine, 10-((4-methylphenoxy)acetyl)- can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share the phenothiazine core, their unique substituents confer different properties and applications:
Chlorpromazine: Used primarily as an antipsychotic drug, it has a different substitution pattern that enhances its affinity for dopamine receptors.
Promethazine: Known for its antihistamine properties, it has a different set of substituents that make it effective in treating allergic reactions.
Properties
CAS No. |
41648-61-7 |
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Molecular Formula |
C21H17NO2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NO2S/c1-15-10-12-16(13-11-15)24-14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
InChI Key |
POLJZERRBRDYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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